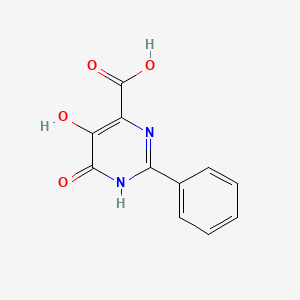

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-8-7(11(16)17)12-9(13-10(8)15)6-4-2-1-3-5-6/h1-5,14H,(H,16,17)(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCILTNACHNCSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333411 | |

| Record name | 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62222-38-2 | |

| Record name | 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid: Principles and Practices

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. This guide provides an in-depth, scientifically grounded protocol for the synthesis of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid, a compound of significant interest for drug discovery and as a versatile chemical intermediate.[1] The synthesis is achieved through a robust and efficient one-pot condensation reaction. This document details the underlying chemical principles, a step-by-step experimental procedure, characterization methods, and the critical rationale behind each procedural choice, designed to empower researchers with the knowledge for successful and reproducible synthesis.

Introduction and Significance

The pyrimidine scaffold is a privileged structure in drug development, renowned for its presence in antiviral and anticancer agents.[1] The specific functionalization of this core, such as the inclusion of dihydroxy, phenyl, and carboxylic acid moieties, offers a rich landscape for molecular interaction and property modulation. This compound (CAS No. 62222-38-2) is a heterocyclic compound whose structure suggests potential as an enzyme inhibitor or a precursor for more complex pharmaceutical analogs due to its hydrogen-bonding capacity and aromatic stability.[1][2] This guide focuses on a classical and reliable synthetic route, the condensation of an amidine with a highly functionalized ester, to construct the pyrimidine core.

Synthetic Strategy: Retrosynthesis and Mechanistic Overview

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the N1-C6 and N3-C4 bonds of the pyrimidine ring. This approach identifies two key building blocks: benzamidine, which provides the C2-phenyl group, and a diethyl ester of mesoxalic acid, which serves as the C4-C5-C6 backbone.

The forward synthesis, therefore, involves a base-catalyzed condensation reaction. The mechanism proceeds through the following key stages:

-

Deprotonation: The base (sodium ethoxide) deprotonates the benzamidine, increasing its nucleophilicity.

-

Nucleophilic Attack: The nucleophilic amidine attacks one of the ester carbonyls of diethyl mesoxalate.

-

Cyclization: An intramolecular nucleophilic attack by the second nitrogen of the amidine intermediate onto the remaining ester carbonyl group forms the heterocyclic ring.

-

Tautomerization: The initial product exists in tautomeric forms, with the dihydroxy form being a significant contributor.[2]

-

Saponification & Acidification: While the reaction forms the ethyl ester, subsequent acidic workup can hydrolyze the ester to the desired carboxylic acid. For direct synthesis of the acid, a modified approach using diethyl mesoxalate and subsequent saponification is implied. A direct condensation leading to the carboxylic acid is less common but can be achieved by careful control of reaction conditions and workup.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Notes |

| Benzamidine hydrochloride | C₇H₉ClN₂ | 156.61 | 1670-14-0 | ≥98% | |

| Diethyl oxomalonate | C₇H₁₀O₅ | 174.15 | 609-09-6 | ≥97% | Also known as diethyl mesoxalate.[3][4] |

| Sodium Metal | Na | 22.99 | 7440-23-5 | Reagent grade | Handle with extreme care. |

| Absolute Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous, ≥99.5% | |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated (37%) | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | For washing. |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Synthetic Workflow Diagram

The overall workflow for the synthesis is depicted below.

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide: Under an inert nitrogen atmosphere, carefully add sodium metal (approx. 2.3 g, 0.1 mol) in small pieces to a three-neck flask containing 100 mL of absolute ethanol. The reaction is exothermic; allow the sodium to dissolve completely.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (7.8 g, 0.05 mol). Stir for 15 minutes. Subsequently, add diethyl oxomalonate (8.7 g, 0.05 mol) dropwise via a dropping funnel over 30 minutes.[5]

-

Reaction Reflux: Heat the resulting mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Initial Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Acidification and Precipitation: Slowly pour the concentrated reaction mixture into 200 mL of ice-cold water. Carefully acidify the aqueous solution by adding concentrated hydrochloric acid dropwise until the pH is between 2 and 3. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid sequentially with cold deionized water (2 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified white to off-white solid in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Result |

| Molecular Formula | C₁₁H₈N₂O₄[2] |

| Molecular Weight | 232.19 g/mol [1][2] |

| Appearance | White to off-white powder |

| Melting Point | >300 °C (decomposition may be observed) |

| ¹H NMR | Peaks corresponding to the phenyl protons and exchangeable protons (OH, COOH, NH). |

| ¹³C NMR | Resonances for the pyrimidine ring, phenyl group, and carboxyl carbon. |

| Mass Spectrometry | [M-H]⁻ ion at m/z ≈ 231.04 or [M+H]⁺ ion at m/z ≈ 233.06 |

| Purity (HPLC) | ≥95% |

Rationale and Expert Insights

-

Choice of Base: Sodium ethoxide is used as it is a strong, non-nucleophilic base (in the context of the solvent) that efficiently deprotonates the amidine without competing in side reactions with the esters. Its use in an ethanolic solution is convenient as ethanol is also the reaction solvent.

-

Inert Atmosphere: An inert atmosphere is crucial during the preparation of sodium ethoxide to prevent the highly reactive sodium metal from reacting with atmospheric oxygen and moisture.

-

Acidic Workup: The acidification step is critical for two reasons: it neutralizes the basic reaction mixture and, more importantly, protonates the carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.

-

Washing Procedure: Washing with water removes inorganic salts (like NaCl) and residual acid. The subsequent wash with a non-polar solvent like diethyl ether removes organic, non-polar impurities.

Conclusion

This guide outlines a reliable and well-established method for synthesizing this compound. By understanding the underlying principles of the condensation reaction and adhering to the detailed protocol, researchers can reproducibly obtain this valuable compound for further investigation in medicinal chemistry and materials science. The provided framework emphasizes safety, reproducibility, and a thorough understanding of the chemical process, adhering to the highest standards of scientific integrity.

References

- 1. This compound [myskinrecipes.com]

- 2. 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | C11H8N2O4 | CID 135406878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 4. 1,3-Diethyl 2-oxopropanedioate | C7H10O5 | CID 69105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid

Abstract: this compound represents a novel chemical entity with significant potential in medicinal chemistry, likely acting as a metal chelator or kinase inhibitor due to its structural motifs. This guide provides a comprehensive framework for the complete physicochemical characterization of this compound. We will outline a strategic approach beginning with in silico predictions to establish a theoretical baseline, followed by detailed, field-proven experimental protocols for the determination of critical drug-like properties including ionization constant (pKa), lipophilicity (logP), aqueous solubility, and thermal stability. This document serves as a complete roadmap for researchers and drug development professionals to thoroughly evaluate this and similar novel pyrimidine derivatives, ensuring data integrity and reproducibility.

Theoretical Physicochemical Profiling (In Silico Analysis)

Prior to embarking on laboratory synthesis and analysis, a robust computational assessment is an indispensable first step. This in silico approach provides estimated values for key physicochemical parameters, which are crucial for guiding experimental design, such as selecting appropriate buffer systems for pKa determination or solvent compositions for solubility and lipophilicity assays.

A variety of well-regarded computational tools are available for these predictions. For this guide, we will reference SwissADME, a widely used free web tool that provides a comprehensive suite of predictions for physicochemical properties, pharmacokinetics, and drug-likeness.

Predicted Physicochemical Properties:

The following table summarizes the predicted properties for this compound obtained from computational models. These values should be considered estimates to be validated by empirical data.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 248.21 g/mol | Influences diffusion and absorption; falls within typical "rule of five" range. |

| logP (Lipophilicity) | 1.5 - 2.5 | A key determinant of membrane permeability and solubility. |

| Aqueous Solubility | Moderately Soluble | Critical for bioavailability and formulation development. |

| pKa (Acidic) | 3.5 - 4.5 (Carboxylic Acid) | Governs the ionization state at physiological pH, affecting solubility and target binding. |

| pKa (Acidic/Basic) | 7.0 - 8.0 (Hydroxyl/Pyrimidine N) | The dihydroxy and pyrimidine nitrogens contribute to multiple potential ionization states. |

| Polar Surface Area | ~100-120 Ų | Influences membrane transport and interactions with polar targets. |

Proposed Synthetic Route

A plausible synthetic pathway for the target compound can be envisioned starting from commercially available precursors. A common approach for constructing the pyrimidine core is through the condensation of a β-ketoester equivalent with an amidine.

Workflow for Proposed Synthesis:

Caption: Proposed synthetic workflow for the target compound.

Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for the empirical validation of the computationally predicted properties.

Determination of Ionization Constants (pKa)

The pKa values are critical as they dictate the charge state of the molecule at a given pH, which profoundly impacts solubility, permeability, and target interaction. Given the presence of a carboxylic acid and two hydroxyl groups on the pyrimidine ring, multiple pKa values are expected. Potentiometric titration is a robust and accurate method for this determination.

Experimental Workflow: Potentiometric pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a 0.01 M solution of the compound in a constant ionic strength background electrolyte, such as 0.15 M KCl, to minimize activity coefficient variations.

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Acidic Titration: Titrate the solution with a standardized solution of 0.1 M HCl to fully protonate all functional groups (e.g., down to pH 2).

-

Basic Titration: Titrate the resulting solution with a standardized, carbonate-free 0.1 M NaOH solution, recording the pH value after each incremental addition of titrant up to pH 12.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. More accurately, they can be determined from the maxima of the first derivative of the titration curve (ΔpH/ΔV).

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a key factor in predicting its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The shake-flask method is the traditional gold standard for logP determination.

Step-by-Step Protocol (Shake-Flask Method):

-

System Preparation: Prepare a saturated solution of 1-octanol with water and a saturated solution of water with 1-octanol by mixing and allowing the phases to separate for at least 24 hours. Use the aqueous phase to prepare the test solution.

-

Compound Dissolution: Prepare a stock solution of the compound in the water phase at a known concentration (e.g., 1 mg/mL). The concentration should be below the solubility limit in both phases.

-

Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the octanol phase.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

-

Concentration Measurement: Carefully remove an aliquot from the aqueous phase. Determine the final concentration of the compound in the aqueous phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as: P = [Compound]octanol / [Compound]aqueous Where [Compound]octanol is determined by mass balance: ([Compound]initial aqueous - [Compound]final aqueous). The final value is expressed as its base-10 logarithm, logP.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that directly influences a drug's absorption and bioavailability. The equilibrium solubility method (or shake-flask method) is a reliable way to determine thermodynamic solubility.

Step-by-Step Protocol (Equilibrium Solubility):

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific volume of the aqueous medium (e.g., purified water, or more relevantly, pH 7.4 phosphate-buffered saline).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding 0.45 µm filter to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Result Expression: The solubility is expressed in units such as mg/mL or µM.

Potential Biological Activity and Signaling Pathway Relevance

The structural features of this compound suggest several potential biological activities. The dihydroxyaryl motif is a well-known feature in many enzyme inhibitors and can be involved in hydrogen bonding or metal chelation within an active site. Pyrimidine scaffolds are core structures in numerous approved drugs, including kinase inhibitors.

Specifically, the combination of a pyrimidine core and a dihydroxy-phenyl-like moiety is reminiscent of inhibitors of tyrosine kinases. For instance, many Epidermal Growth Factor Receptor (EGFR) inhibitors bind to the ATP pocket of the kinase domain. A hypothetical mechanism could involve the pyrimidine core forming key hydrogen bonds with the hinge region of the kinase, while the dihydroxy groups interact with other residues in the active site.

Hypothetical Signaling Pathway Interaction:

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion

This guide has established a comprehensive, systematic framework for the characterization of the novel compound this compound. By integrating in silico predictions with rigorous, well-defined experimental protocols, researchers can efficiently and accurately determine the core physicochemical properties that are critical for any subsequent drug development efforts. The outlined methodologies for pKa, logP, and solubility determination represent the industry standard for generating reliable and reproducible data. The hypothesized biological activity as a kinase inhibitor provides a logical starting point for future pharmacological evaluation. Following this structured approach will ensure a thorough understanding of the molecule's properties, paving the way for its potential development as a therapeutic agent.

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid crystal structure

An In-Depth Technical Guide to the Crystal Structure of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, this compound stands out as a molecule of significant interest due to its potential for diverse biological activities, drawing parallels with known HIV integrase inhibitors and other bioactive pyrimidine derivatives.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. Furthermore, understanding the crystal structure provides invaluable insights into intermolecular interactions that can be exploited in drug design and materials science. This guide presents a comprehensive, albeit hypothetical, exploration of the crystal structure determination of this compound, from synthesis to advanced structural analysis. It is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for such an endeavor.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The functionalization of the pyrimidine ring allows for the fine-tuning of its pharmacological profile. The title compound, this compound, combines several key pharmacophoric features: the pyrimidine core, a phenyl substituent, a carboxylic acid moiety, and vicinal hydroxyl groups. This unique combination suggests a high potential for forming specific hydrogen bonding networks and other intermolecular interactions, which are crucial for molecular recognition in biological systems. Determining the crystal structure of this molecule is, therefore, a pivotal step in elucidating its structure-activity relationship (SAR) and unlocking its full therapeutic potential.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related 2-substituted pyrimidine-5-carboxylic esters and 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives.[4][5] The proposed pathway involves a multi-step synthesis culminating in the desired product.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate

-

In a round-bottom flask, dissolve benzamidine hydrochloride in ethanol.

-

Add a solution of sodium ethoxide in ethanol to the flask and stir for 30 minutes at room temperature to generate the free benzamidine base.

-

To this mixture, add diethyl ethoxymethylenemalonate dropwise.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

The resulting precipitate, ethyl 2-phenylpyrimidine-5-carboxylate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Hydroxylation of the Pyrimidine Ring

-

Suspend ethyl 2-phenylpyrimidine-5-carboxylate in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for example, hydrogen peroxide, dropwise at a controlled temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

The progress of the hydroxylation is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

Step 3: Hydrolysis of the Ester

-

Dissolve the crude product from the previous step in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide, and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry to yield this compound.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in structure determination. Several techniques can be employed, with the choice of solvent being a critical factor.[6][7][8]

Experimental Protocol: Crystallization

Method: Slow Evaporation

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., a mixture of ethanol and water, or dimethylformamide).

-

Filter the solution through a syringe filter into a clean, small vial.

-

Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Monitor the vial periodically for the formation of single crystals.

Method: Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., DMSO).

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the precipitant, e.g., diethyl ether).

-

Over time, the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of crystals.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[9][10]

Methodology

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution: The collected diffraction data are used to determine the unit cell dimensions and the arrangement of atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.

Hypothetical Crystal Structure Analysis

In the absence of experimental data, we can propose a hypothetical crystal structure based on the known chemistry of the molecule and data from similar structures.

Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₈N₂O₄ |

| Formula Weight | 232.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.49 |

Molecular Geometry

The molecule is expected to be largely planar, with the phenyl ring likely twisted relative to the pyrimidine ring. The carboxylic acid group and the hydroxyl groups will play a key role in the intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be dominated by a network of hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially forming dimers. The two hydroxyl groups and the nitrogen atoms of the pyrimidine ring are also expected to participate in extensive hydrogen bonding, leading to a stable three-dimensional supramolecular architecture. Additionally, π-π stacking interactions between the phenyl and pyrimidine rings of adjacent molecules are likely to contribute to the overall crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12] A Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule dominates the procrystal electron density.[1] By mapping properties such as d_norm (a normalized contact distance) onto the surface, one can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds, while blue regions represent weaker contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[2] For our hypothetical structure, the fingerprint plot would be expected to show significant contributions from O-H···O, N-H···O, and C-H···O hydrogen bonds, as well as C···C contacts indicative of π-π stacking.

Integration with Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to complement the experimental X-ray diffraction data.[13][14][15] By performing a geometry optimization of the molecule in the gas phase, one can compare the calculated bond lengths and angles with the experimental values. This comparison can reveal the effects of the crystal packing forces on the molecular conformation. Furthermore, computational methods can be used to calculate the energies of the intermolecular interactions, providing a deeper understanding of the forces that govern the crystal structure.[16]

Implications and Future Directions

The determination of the crystal structure of this compound would have several important implications. A detailed understanding of its solid-state structure would be crucial for formulation development, as different polymorphs can have different solubilities and stabilities. The identified intermolecular interaction patterns could guide the design of new derivatives with improved properties. For example, by understanding the key hydrogen bonding interactions, medicinal chemists could design molecules that mimic these interactions to achieve higher binding affinity to a biological target.

Conclusion

While the crystal structure of this compound has not yet been reported in the public domain, this guide has outlined a comprehensive and scientifically rigorous approach to its determination and analysis. From a plausible synthetic route and detailed crystallization protocols to the application of advanced analytical techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, we have provided a roadmap for researchers in the field. The insights gained from such a study would be invaluable for advancing our understanding of this promising molecule and for guiding the development of new therapeutic agents based on the pyrimidine scaffold.

References

- 1. crystalexplorer.net [crystalexplorer.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-PhenylpyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 8. depts.washington.edu [depts.washington.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. rigaku.com [rigaku.com]

- 11. scirp.org [scirp.org]

- 12. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 15. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid and its Analogs

Abstract

The 5,6-dihydroxypyrimidine (DHP) scaffold is a privileged chemotype in modern medicinal chemistry, serving as the foundational core for a range of potent enzyme inhibitors. This technical guide provides a comprehensive overview of the biological activities associated with 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid and its structurally related analogs. We will delve into the key therapeutic targets, elucidate the underlying mechanisms of action, present detailed experimental protocols for assessing biological activity, and summarize structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents, particularly in the antiviral and metabolic disease sectors.

Introduction: The Prominence of the Dihydroxypyrimidine Scaffold

The 5,6-dihydroxypyrimidine core, characterized by a vicinal diol on the pyrimidine ring, possesses a unique electronic and structural architecture that makes it an effective metal-chelating pharmacophore. This property is central to its biological activity, enabling it to interact with and inhibit metalloenzymes that are crucial for various pathological processes. Notably, this scaffold was a key intermediate in the development of Raltegravir, the first FDA-approved HIV-1 integrase inhibitor, highlighting its significance in antiviral drug discovery.[1] Analogs of this core structure have demonstrated potent inhibitory activity against a range of viral and host enzymes, establishing the DHP class as a versatile platform for therapeutic innovation.

Key Biological Targets and Mechanisms of Action

The biological activity of this compound and its derivatives is primarily centered on the inhibition of three key enzymes:

-

HIV-1 Integrase: A critical enzyme for retroviral replication.

-

Hepatitis C Virus (HCV) NS5B Polymerase: An RNA-dependent RNA polymerase essential for HCV replication.

-

Human Dihydroorotate Dehydrogenase (DHODH): A mitochondrial enzyme vital for de novo pyrimidine biosynthesis in host cells.

Inhibition of HIV-1 Integrase

The DHP scaffold is a potent inhibitor of HIV-1 integrase, a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome. This process involves two main steps: 3'-processing and strand transfer. DHP derivatives, particularly the carboxamides, have been shown to be highly effective inhibitors of the strand transfer step.[1]

Mechanism of Inhibition: The dihydroxy moiety of the pyrimidine ring, along with the adjacent carbonyl and the carboxylate (or carboxamide), forms a three-point chelating system that binds to the two magnesium ions (Mg²⁺) in the active site of the integrase enzyme. This interaction mimics the binding of the phosphate backbone of the viral DNA, effectively blocking the strand transfer reaction and halting viral replication.[2]

Inhibition of HCV NS5B Polymerase

Derivatives of 5,6-dihydroxypyrimidine-4-carboxylic acid have been identified as potent inhibitors of the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[3]

Mechanism of Inhibition: Similar to their action on HIV integrase, these compounds are believed to act as pyrophosphate mimics. They chelate the two divalent metal ions (typically Mg²⁺ or Mn²⁺) in the active site of the NS5B polymerase.[4] This interaction prevents the binding of incoming nucleotides, thereby inhibiting RNA synthesis.[5]

Inhibition of Human Dihydroorotate Dehydrogenase (DHODH)

Certain pyrimidine derivatives have demonstrated broad-spectrum antiviral activity by targeting a host cell enzyme, dihydroorotate dehydrogenase (DHODH).[5] DHODH is a key enzyme in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.

Mechanism of Inhibition: By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines. Viruses, being rapidly replicating entities, are highly dependent on the host cell's nucleotide supply. The reduction in available pyrimidines effectively starves the virus of the necessary components for genome replication, leading to a broad-spectrum antiviral effect against both RNA and DNA viruses.

Quantitative Biological Data: Structure-Activity Relationships

| Compound Class | Target Enzyme | Key Structural Features | Reported Activity (IC₅₀/EC₅₀) | Reference(s) |

| 2-(Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids | HCV NS5B Polymerase | 2-thienyl substitution | Low nanomolar to single-digit micromolar | [3] |

| 4,5-Dihydroxypyrimidine carboxamides | HIV-1 Integrase | p-fluorobenzylamide at C4 | Low nanomolar | [6] |

| 4,5-Dihydroxypyrimidine carboxylic acids | HCMV pUL89 Endonuclease | Various C2 substitutions | 0.54–3.8 µM | [1] |

| A DHP carboxylate | HCV NS5B Polymerase | Not specified | 0.73 µM | [5] |

Key SAR Insights:

-

C4 Position: The carboxylic acid at the C4 position is crucial for metal chelation and inhibitory activity against viral polymerases. Conversion to a carboxamide, particularly with a p-fluorobenzyl group, significantly enhances potency against HIV-1 integrase.[6]

-

C2 Position: The substituent at the C2 position significantly influences target specificity and potency. A phenyl group is a common starting point, while heterocyclic rings like thiophene have shown to improve activity against HCV NS5B.[3]

-

Acid vs. Ester vs. Amide: For some targets like HCMV pUL89 endonuclease, the carboxylic acid form generally shows better potency compared to the corresponding methyl esters or amides, likely due to more effective metal chelation.[1]

Experimental Protocols

Synthesis of this compound

While a direct, detailed protocol is not published, a plausible synthetic route can be constructed based on established pyrimidine synthesis methodologies. The core reaction involves the condensation of an amidine with a β-keto ester derivative.

Step-by-Step Methodology:

-

Preparation of Diethyl 2-formyl-3-oxosuccinate: This intermediate can be prepared via a Claisen condensation between diethyl oxalate and ethyl acetate using a strong base like sodium ethoxide. A similar procedure is available for diethyl (RS)-formylsuccinate.[7]

-

Condensation with Benzamidine: Equimolar amounts of benzamidine hydrochloride and diethyl 2-formyl-3-oxosuccinate are reacted in a suitable solvent such as ethanol in the presence of a base like sodium ethoxide. The reaction mixture is typically heated under reflux.

-

Cyclization and Aromatization: The initial condensation product undergoes cyclization to form the pyrimidine ring. The dihydroxy tautomer is favored.

-

Saponification: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol, followed by acidic workup.

-

Purification: The final product is purified by recrystallization or column chromatography.

HIV-1 Integrase Strand Transfer Assay (Non-Radioactive)

This protocol is adapted from a high-throughput assay format.[8]

Materials:

-

Recombinant HIV-1 Integrase

-

Biotin-labeled donor DNA duplex (U5 end of HIV-1 LTR)

-

Digoxigenin (DIG)-labeled target DNA duplex

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl₂, 10 mM DTT, 0.05% Brij-35

-

Streptavidin-coated magnetic beads

-

Anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound (this compound or its analogs) in DMSO.

-

Reaction Setup: In a 96-well plate, add 2 µL of the compound dilution.

-

Enzyme and DNA Addition: Add 20 µL of a pre-mixture of HIV-1 integrase, biotin-labeled donor DNA, and DIG-labeled target DNA in assay buffer to each well.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the strand transfer reaction to occur.

-

Capture of Product: Add streptavidin-coated magnetic beads to each well and incubate to capture the biotin-labeled DNA, including the integrated product.

-

Washing: Wash the beads to remove unreacted components.

-

Detection: Add anti-DIG-HRP antibody and incubate. After another wash step, add the HRP substrate.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

HCV NS5B Polymerase Inhibition Assay

This protocol is based on a previously described method.[9]

Materials:

-

Recombinant HCV NS5B protein

-

HCV (-) 3' UTR RNA template

-

NTP mix (ATP, CTP, UTP, GTP) including [α-³³P]GTP

-

Assay Buffer: 20 mM HEPES (pH 8.0), 1.5 mM MnCl₂, 100 mM ammonium acetate, 1 mM DTT

-

RNase inhibitor

-

96-well filter plates

-

Scintillation fluid

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, NTPs (with radiolabeled GTP), RNase inhibitor, HCV (-) 3' UTR RNA template, and the test compound.

-

Initiation of Reaction: Add the purified NS5B protein to initiate the RNA synthesis reaction.

-

Incubation: Incubate the plate at 30°C for 2 hours.

-

Termination and Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized RNA onto a filter plate using trichloroacetic acid (TCA).

-

Washing: Wash the filter plate to remove unincorporated nucleotides.

-

Quantification: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Human DHODH Inhibition Assay

This is a spectrophotometric assay that measures the reduction of an artificial electron acceptor.

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

96-well microplate

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Enzyme-Inhibitor Pre-incubation: Add 2 µL of the compound dilution to the wells of a 96-well plate. Add 178 µL of the DHODH enzyme solution to each well and incubate at 25°C for 30 minutes.

-

Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the reaction by adding 20 µL of this mix to each well.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 600-650 nm over time using a microplate spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.

-

Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

This compound and its analogs represent a highly valuable class of compounds with demonstrated potential as inhibitors of critical viral and host enzymes. The core DHP scaffold's ability to chelate divalent metal ions in enzyme active sites is the cornerstone of its biological activity. The extensive SAR data available for this class provides a strong foundation for the rational design of new, more potent, and selective inhibitors. Future research should focus on synthesizing and evaluating this compound itself to establish a baseline for this specific analog. Furthermore, exploring a wider range of substitutions at the C2 position could lead to the discovery of inhibitors with novel target profiles or improved pharmacokinetic properties. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the biological activities of this promising class of molecules.

References

- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of hepatitis C virus RNA polymerase inhibition with dihydroxypyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

Unlocking the Therapeutic Potential of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid: A Technical Guide to Target Identification and Validation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold remains a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. This technical guide delves into the untapped potential of a specific pyrimidine derivative, 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid . While direct experimental data for this compound is nascent, its structural motifs—a pyrimidine-4-carboxylic acid core, a 2-phenyl substituent, and a 5,6-dihydroxy pattern—provide a compelling rationale for investigating its activity against several key therapeutic target classes. This document serves as an in-depth exploration of these potential targets, grounded in the established pharmacology of analogous compounds, and provides detailed, actionable protocols for experimental validation. Our analysis points towards promising avenues of investigation in oncology, virology, and inflammatory diseases.

Introduction: Deconstructing the Pharmacophore

The therapeutic promise of this compound lies in the synergistic interplay of its constituent chemical features. The pyrimidine ring is a privileged structure in drug discovery, known for its ability to engage in a variety of interactions with biological macromolecules.[1] The carboxylic acid at the 4-position offers a critical anchor point for binding to enzyme active sites, often through chelation with metal ions or hydrogen bonding with key residues. The 2-phenyl group can provide crucial hydrophobic and aromatic interactions, while the 5,6-dihydroxy substitution on the pyrimidine ring introduces a catechol-like moiety, a known pharmacophore for interaction with various enzymes.

Based on an extensive review of structurally related compounds, this guide will focus on four primary, putative target classes for this compound:

-

Tyrosine Kinases: The 2-phenylpyrimidine scaffold is a known hinge-binding motif in numerous kinase inhibitors.

-

HIV Integrase: Dihydroxypyrimidine and pyrimidine-4-carboxylic acid derivatives have shown potent inhibition of this key viral enzyme.

-

Cyclooxygenase (COX) Enzymes: The general anti-inflammatory potential of pyrimidine derivatives, coupled with the structural features of our compound of interest, suggests possible COX inhibition.

-

Xanthine Oxidase: The pyrimidine-4-carboxylic acid core is present in known inhibitors of this enzyme, which is implicated in gout.

The following sections will explore the scientific rationale for each potential target class and provide detailed experimental workflows for validation.

Potential Therapeutic Target Classes and Validation Protocols

Tyrosine Kinases: Avenues in Oncology and Autoimmune Disease

The 2-phenylpyrimidine moiety is a well-established pharmacophore in the design of tyrosine kinase inhibitors. For instance, derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key regulator of B-cell signaling, and Abl tyrosine kinase, a critical driver in certain leukemias.[2][3][4][5] The phenyl group often occupies a hydrophobic pocket adjacent to the ATP-binding site, while the pyrimidine core forms hydrogen bonds with the hinge region of the kinase.

Hypothesized Binding Mode:

We hypothesize that this compound could adopt a similar binding mode, with the 2-phenyl group engaging in hydrophobic interactions and the pyrimidine core interacting with the kinase hinge. The 5,6-dihydroxy groups could form additional hydrogen bonds or chelate with magnesium ions in the ATP binding site, potentially enhancing binding affinity and selectivity.

Experimental Validation Workflow: Tyrosine Kinase Inhibition

Caption: Workflow for validating tyrosine kinase inhibition.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of tyrosine kinases (e.g., BTK, Abl, Src family kinases).

-

Materials:

-

Recombinant human tyrosine kinases

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase-specific substrates and ATP

-

This compound (test compound)

-

Positive control inhibitor (e.g., Ibrutinib for BTK, Imatinib for Abl)

-

Assay plates (384-well, white)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the assay plate, add the kinase, substrate, and ATP to each well.

-

Add the diluted test compound or control to the wells.

-

Incubate the plate at room temperature for 1 hour.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Description |

| Kinase Panel | A selection of relevant tyrosine kinases (e.g., BTK, Abl, Src, EGFR, VEGFR2). |

| IC50 Value | The concentration of the compound that inhibits 50% of the kinase activity. |

| Positive Control | A known inhibitor for each kinase to validate the assay. |

HIV Integrase: A Target for Antiviral Therapy

The HIV integrase (IN) enzyme is essential for the replication of the human immunodeficiency virus, making it a prime target for antiviral drug development.[6][7] Notably, compounds containing a dihydroxypyrimidine-4-carboxamide scaffold have been reported as potent and selective HIV integrase inhibitors.[8] The proposed mechanism involves the chelation of two magnesium ions in the enzyme's active site by the oxygen atoms of the dihydroxy and carboxamide groups. This compound shares this critical metal-chelating pharmacophore.

Hypothesized Binding Mode:

The 5,6-dihydroxy groups and the carboxylic acid of the test compound are predicted to form a tridentate chelation complex with the two Mg²⁺ ions in the HIV integrase active site, thereby inhibiting its strand transfer activity. The 2-phenyl group could further stabilize this interaction through hydrophobic interactions with nearby amino acid residues.

Experimental Validation Workflow: HIV Integrase Inhibition

Caption: Workflow for validating HIV integrase inhibition.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

-

Objective: To assess the ability of this compound to inhibit the strand transfer activity of HIV-1 integrase.

-

Materials:

-

Recombinant HIV-1 integrase

-

Oligonucleotide substrates (donor and target DNA)

-

This compound

-

Positive control inhibitor (e.g., Raltegravir)

-

Assay buffer containing Mg²⁺

-

-

Procedure:

-

Pre-incubate the integrase enzyme with the test compound or control in the assay buffer.

-

Add the donor DNA substrate and incubate to allow for 3'-processing.

-

Add the target DNA substrate to initiate the strand transfer reaction.

-

Incubate to allow for the formation of strand transfer products.

-

Stop the reaction and analyze the products by gel electrophoresis and autoradiography.

-

-

Data Analysis:

-

Quantify the amount of strand transfer product formed in the presence of different concentrations of the test compound.

-

Calculate the IC50 value for the inhibition of the strand transfer reaction.

-

| Parameter | Description |

| Strand Transfer | The key catalytic step of HIV integrase that is targeted by inhibitors. |

| IC50 Value | The concentration of the compound that inhibits 50% of the strand transfer. |

| Positive Control | A known integrase inhibitor to validate the assay. |

Cyclooxygenase (COX) Enzymes: Potential in Anti-inflammatory Therapy

Pyrimidine derivatives have been widely investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[9][10][11][12] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The carboxylic acid moiety is a common feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their interaction with the active site of COX enzymes.

Hypothesized Binding Mode:

The carboxylic acid of this compound is expected to form a salt bridge with a key arginine residue in the active site of COX enzymes, similar to other NSAIDs. The 2-phenyl group can occupy a hydrophobic channel, and the dihydroxy groups may form additional hydrogen bonds, contributing to the overall binding affinity.

Experimental Validation Workflow: COX Enzyme Inhibition

Caption: Workflow for validating COX enzyme inhibition.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 and to assess its selectivity.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

This compound

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In separate wells for COX-1 and COX-2, add the respective enzyme and the test compound or control.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time.

-

Stop the reaction and measure the absorbance of the product according to the kit instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 values for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).

-

| Parameter | Description |

| COX-1/COX-2 | The two isoforms of the cyclooxygenase enzyme. |

| IC50 Values | The concentrations of the compound that inhibit 50% of each isoform's activity. |

| Selectivity Index | A measure of the compound's preference for inhibiting COX-2 over COX-1. |

Xanthine Oxidase: A Target for Gout Treatment

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. A study has reported the design and synthesis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[13] This suggests that the 2-phenylpyrimidine-4-carboxylic acid scaffold is a promising starting point for the development of new XO inhibitors.

Hypothesized Binding Mode:

The pyrimidine-4-carboxylic acid core of the test compound is expected to interact with key residues in the active site of xanthine oxidase, potentially involving the molybdenum cofactor. The 2-phenyl group can occupy a hydrophobic pocket, and the 5,6-dihydroxy groups may form additional interactions, contributing to the inhibitory activity.

Experimental Validation Workflow: Xanthine Oxidase Inhibition

Caption: Workflow for validating xanthine oxidase inhibition.

Protocol 4: In Vitro Xanthine Oxidase Inhibition Assay

-

Objective: To evaluate the inhibitory effect of this compound on xanthine oxidase activity.

-

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine (substrate)

-

This compound

-

Positive control (e.g., Allopurinol)

-

Phosphate buffer

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a UV-transparent 96-well plate, add the phosphate buffer, xanthine, and the test compound or control.

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each concentration of the test compound.

-

Determine the IC50 value for the inhibition of xanthine oxidase.

-

| Parameter | Description |

| Xanthine Oxidase | The target enzyme in the treatment of gout. |

| IC50 Value | The concentration of the compound that inhibits 50% of the enzyme's activity. |

| Positive Control | A known xanthine oxidase inhibitor to validate the assay. |

In Silico Target Prediction: A Computational Approach

To complement the literature-based target identification, computational methods can provide valuable insights into the potential biological targets of this compound. Web-based tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare a query molecule against a vast library of known active compounds.[14][15][16][17] While a live prediction is beyond the scope of this guide, we can anticipate the likely classes of predicted targets based on the structural features of our compound.

Given the presence of the pyrimidine core, the phenyl group, and the carboxylic acid, it is highly probable that such a tool would predict targets within the following families:

-

Kinases: Due to the prevalence of the 2-phenylpyrimidine scaffold in kinase inhibitors.

-

Enzymes involved in purine metabolism: Such as xanthine oxidase.

-

Viral enzymes: Like HIV integrase.

-

G-protein coupled receptors (GPCRs): As pyrimidine derivatives are known to interact with various GPCRs.

Workflow for In Silico Target Prediction and Experimental Follow-up

Caption: A generalized workflow for in silico target prediction and experimental validation.

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic potential, with structural features that suggest activity against a range of important drug targets. This guide has outlined a rational, evidence-based approach to exploring this potential, focusing on tyrosine kinases, HIV integrase, cyclooxygenase enzymes, and xanthine oxidase. The provided experimental protocols offer a clear roadmap for researchers to validate these hypotheses and uncover the true therapeutic value of this compound.

Future work should focus on the synthesis and purification of this compound to enable the proposed experimental validation. Positive results from the in vitro and cell-based assays outlined in this guide would warrant further investigation, including lead optimization, in vivo efficacy studies, and preclinical safety assessment. The journey from a promising chemical scaffold to a clinically effective therapeutic is long and challenging, but the insights and methodologies presented here provide a solid foundation for the exploration of this compound as a novel drug candidate.

References

- 1. Co-inhibition of Cyclooxygenase-2 and Dihydropyrimidine Dehydrogenase by Non-steroidal Anti-inflammatory Drugs in Tumor Cells and Xenografts | Anticancer Research [ar.iiarjournals.org]

- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the Abl protein-tyrosine kinase in vitro and in vivo by a 2-phenylaminopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel 4-Oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors: Synthesis, Docking Studies, Molecular Dynamics Simulation and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and synthesis of HIV integrase inhibitors: development of potent and orally bioavailable N-methyl pyrimidones. | Semantic Scholar [semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 13. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 16. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

An In-depth Technical Guide to 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, and prospective applications of this pyrimidine derivative.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids. This structural motif is also prevalent in a wide array of pharmaceuticals, including antiviral and anticancer agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, with its dihydroxy, phenyl, and carboxylic acid moieties, presents a versatile scaffold for the development of novel therapeutic agents. Its hydrogen-bonding capabilities and aromatic stability make it a compound of interest for designing enzyme inhibitors and other targeted therapies[1].

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.

| Property | Value | Source |

| CAS Number | 62222-38-2 | [2][3][4][5] |

| Molecular Formula | C₁₁H₈N₂O₄ | [1][2] |

| Molecular Weight | 232.19 g/mol | [1][2] |

| IUPAC Name | 5-hydroxy-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylic acid | [2] |

| Synonyms | This compound, 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | [2] |

| Storage | 2-8°C, dry, sealed | [1][5] |

Synthesis and Origin: A Laboratory Perspective

Currently, this compound is understood to be a synthetic compound, with its origin rooted in laboratory synthesis rather than isolation from a natural source. It serves as a key intermediate in the synthesis of more complex pharmaceutical compounds[1]. The general approach to its synthesis involves the condensation of a substituted amidine with a diethyl oxalate derivative, followed by cyclization.

Generalized Synthetic Workflow

The synthesis of pyrimidine derivatives often follows a convergent logic, bringing together key fragments to construct the heterocyclic core. The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, generalized procedure based on common methods for pyrimidine synthesis. Note: This protocol is for illustrative purposes and should be optimized and validated in a laboratory setting.

Materials:

-

Benzamidine hydrochloride

-

Diethyl 2,2-dihydroxybutanedioate (diethyl oxaloacetate)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Drying agent (e.g., anhydrous MgSO₄)

-

Filtration apparatus

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve benzamidine hydrochloride in anhydrous ethanol.

-

Base Addition: To the stirred solution, add a stoichiometric equivalent of sodium ethoxide to generate the free benzamidine base in situ.

-

Condensation: Slowly add a solution of diethyl 2,2-dihydroxybutanedioate in anhydrous ethanol to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, which may induce precipitation of the sodium salt of the product.

-

Acidification: Slowly add aqueous HCl to the cooled mixture until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

Drying: Dry the crude product under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the development of various therapeutic agents. Its potential applications are primarily in the synthesis of more elaborate molecules with specific biological activities[1].

Role as a Pharmaceutical Intermediate

This compound is utilized as a key building block in the synthesis of more complex pharmaceutical compounds. Its reactive carboxylic acid and hydroxyl groups provide handles for further chemical modifications, allowing for the construction of a library of derivatives to be screened for biological activity.

Caption: Role as a core scaffold in the drug discovery process.

Potential as an Antiviral and Anticancer Agent

While specific biological activity data for this compound is not extensively published, its pyrimidine core suggests potential in antiviral and anticancer research[1]. Many established drugs in these fields are pyrimidine analogs that function by interfering with nucleic acid synthesis in pathogens or cancer cells[1]. The dihydroxy and phenyl groups of this compound could be critical for binding to the active sites of target enzymes.

Conclusion

This compound is a synthetically derived pyrimidine with significant potential as a scaffold in medicinal chemistry. Its well-defined structure and multiple functional groups make it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | C11H8N2O4 | CID 135406878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6-DIHYDROXY-2-PHENYL-PYRIMIDINE-4-CARBOXYLIC ACID | 62222-38-2 [chemicalbook.com]

- 4. This compound | 62222-38-2 [sigmaaldrich.com]

- 5. muzeum.uw.edu.pl [muzeum.uw.edu.pl]

An In-depth Technical Guide to 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. Its inherent metal-chelating capability, conferred by the dihydroxypyrimidine moiety, has positioned it as a cornerstone in the development of potent antiviral agents, particularly as inhibitors of viral polymerases and integrases. Furthermore, modifications of the 2-phenylpyrimidine backbone have yielded compounds with significant anticancer and antifungal activities. This guide provides a comprehensive technical overview of the synthesis, mechanism of action, structure-activity relationships, and potential therapeutic applications of this important class of molecules. Detailed experimental protocols and in-depth mechanistic discussions are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Dihydroxypyrimidine Scaffold

The pyrimidine ring is a fundamental heterocycle in numerous biologically active molecules, including the nucleobases of DNA and RNA. The dihydroxypyrimidine (DHP) moiety, in particular, has garnered significant attention in drug discovery due to its ability to chelate divalent metal ions, a property essential for the catalytic activity of many enzymes. This has made DHP derivatives a fertile ground for the development of enzyme inhibitors.[1][2] The addition of a 2-phenyl group and a 4-carboxylic acid to the 5,6-dihydroxypyrimidine core creates a molecule with a unique combination of electronic and steric properties, allowing for diverse biological activities and opportunities for synthetic modification. This guide will delve into the chemical and biological intricacies of this scaffold and its analogues.

Synthetic Strategies: Building the Core and Its Derivatives

General Synthesis of the 2-Phenylpyrimidine-4-carboxylic Acid Backbone

A plausible and commonly employed route involves the condensation of a β-ketoester with an amidine. For the synthesis of the 2-phenylpyrimidine core, benzamidine is a suitable starting material.

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the synthesis of the core molecule.

Step-by-Step Protocol (Proposed):

-

Cyclocondensation:

-

Dissolve benzamidine hydrochloride and diethyl oxaloacetate in a suitable solvent such as ethanol.

-

Add a base, for example, sodium ethoxide, to facilitate the condensation reaction.

-

Reflux the mixture for several hours to promote the formation of the pyrimidine ring. The likely intermediate would be ethyl 2-phenyl-6-hydroxy-pyrimidine-4-carboxylate.

-

-

Ester Hydrolysis:

-

Treat the crude product from the previous step with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to hydrolyze the ester group to a carboxylic acid.

-

Acidify the reaction mixture to precipitate the 2-phenyl-6-hydroxypyrimidine-4-carboxylic acid.

-

-

Hydroxylation at the 5-position:

-

This step is the most challenging and may require specific oxidizing agents that can selectively introduce a hydroxyl group at the C5 position of the pyrimidine ring. This could potentially be achieved through various methods, including enzymatic hydroxylation or multi-step chemical transformations involving halogenation followed by nucleophilic substitution.

-

Synthesis of Analogues and Derivatives

The synthesis of analogues can be achieved by using substituted starting materials or by post-synthesis modification of the core structure.

-

Substitution on the Phenyl Ring: Utilize substituted benzamidines in the initial condensation step.

-

Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other functional groups using standard organic chemistry techniques.[1][4] For example, amidation can be achieved by activating the carboxylic acid with a coupling agent like HATU or EDC, followed by the addition of the desired amine.

-

Modification of the Hydroxyl Groups: The hydroxyl groups can be alkylated or acylated to explore the structure-activity relationship.

Mechanism of Action: A Tale of Metal Chelation and Enzyme Inhibition

The primary mechanism of action for the antiviral activity of 5,6-dihydroxypyrimidine-4-carboxylic acid derivatives is their ability to act as pyrophosphate mimics and chelate divalent metal ions (typically Mg²⁺ or Mn²⁺) in the active site of viral enzymes.[2] This metal chelation is critical for inhibiting enzymes that are dependent on these metal cofactors for their catalytic activity.

Inhibition of Viral Polymerases and Integrases

Many viral enzymes, including RNA-dependent RNA polymerases (RdRps) of viruses like Hepatitis C (HCV) and integrases of retroviruses like HIV, utilize a two-metal ion catalytic mechanism. The 5,6-dihydroxy groups and the 4-carboxylic acid of the pyrimidine scaffold form a pharmacophore that can coordinate with these metal ions, effectively blocking the binding of the natural substrate (nucleoside triphosphates for polymerases or viral DNA for integrases).[1][2] This leads to a competitive inhibition of the enzyme's function, thereby halting viral replication.

Figure 2: Mechanism of viral enzyme inhibition by dihydroxypyrimidine derivatives.

Other Biological Activities

-

Antifungal Activity: 2-Phenylpyrimidine derivatives have been shown to target fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[5]

-

Anticancer Activity: The anticancer mechanism of pyrimidine derivatives can be multifaceted, including the inhibition of kinases involved in cell signaling pathways, induction of apoptosis, and cell cycle arrest.[6][7][8] Some derivatives have also been investigated as inhibitors of enzymes like glutathione reductase, which is crucial for maintaining redox balance in cancer cells.[9][10]

-

Xanthine Oxidase Inhibition: 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and associated with conditions like gout and hyperuricemia.[3]

Structure-Activity Relationships (SAR)